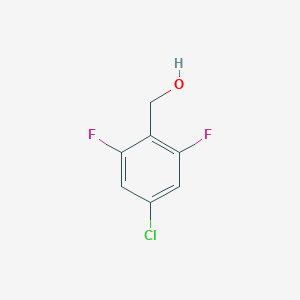

(4-Chloro-2,6-difluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCKRUXYQDIIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951461 | |

| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288154-93-8 | |

| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathways and Methodologies for 4 Chloro 2,6 Difluorophenyl Methanol

Established Synthetic Routes and Mechanisms

The most direct and widely utilized methods for preparing (4-Chloro-2,6-difluorophenyl)methanol (B1303784) begin with precursors already containing the desired aromatic scaffold. These routes are favored for their high efficiency and selectivity.

Reduction of Corresponding Aromatic Aldehydes or Esters

The reduction of 4-chloro-2,6-difluorobenzaldehyde (B1586149) is the most prominent and industrially scalable method for synthesizing this compound. This pathway benefits from the commercial availability of the starting aldehyde. The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic synthesis, typically achieved with high yields.

Commonly employed reducing agents include hydride donors such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature, greater chemoselectivity, and safer handling, especially in protic solvents like methanol (B129727) or ethanol (B145695). studylib.netmasterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by the solvent during the reaction or in a workup step to yield the final primary alcohol. studylib.net

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. youtube.com This process is considered a "green" method as it typically produces water as the only byproduct. The reaction occurs on the surface of the metal catalyst where both the aldehyde and hydrogen are adsorbed. For aromatic aldehydes, including substituted benzaldehydes, catalytic hydrogenation is highly efficient in converting the carbonyl group to a primary alcohol. researchgate.netresearchgate.net

The reduction of a corresponding ester, such as methyl 4-chloro-2,6-difluorobenzoate, is also a viable but less direct route. This transformation requires stronger reducing agents like LiAlH₄ or a combination of NaBH₄ with an activating agent. researchgate.net

| Method | Reducing Agent/Catalyst | Typical Solvent | Typical Conditions |

|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temperature |

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni | Ethanol, Ethyl Acetate (B1210297), THF | Room Temperature, 1-50 atm H₂ |

Grignard-type Reactions for Aromatic Ring Formation

Grignard reactions offer a powerful method for carbon-carbon bond formation and can be adapted for the synthesis of this compound. This approach involves the preparation of an organomagnesium halide (Grignard reagent) from a suitable halogenated aromatic precursor. For this specific target molecule, a plausible precursor would be a dihalo- or trihalo-benzene, such as 1-bromo-4-chloro-2,6-difluorobenzene.

The synthesis begins with the formation of the Grignard reagent by reacting the aryl halide with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting 4-chloro-2,6-difluorophenylmagnesium bromide is a potent nucleophile. This reagent is then reacted with a one-carbon electrophile, most commonly formaldehyde (B43269) (HCHO) or its solid polymer equivalent, paraformaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the formaldehyde, and subsequent acidic workup of the resulting magnesium alkoxide salt liberates the desired this compound. google.com

Patent literature describes the successful formation of Grignard reagents from similar polychlorinated aromatic compounds, indicating the viability of this route. For instance, methods have been detailed for preparing Grignard reagents from compounds like 4-chloro-2,5-difluorobromobenzene, which are then used in subsequent reactions. google.com

Organometallic Approaches in Benzyl (B1604629) Alcohol Synthesis

Beyond Grignard reagents, other organometallic compounds, particularly organolithium reagents, can be utilized for the synthesis of benzyl alcohols. This approach is conceptually similar to the Grignard pathway. An appropriate halogenated precursor, such as 1-bromo-4-chloro-2,6-difluorobenzene, can undergo halogen-metal exchange with an organolithium reagent like n-butyllithium (n-BuLi), typically at low temperatures (e.g., -78 °C) in an inert solvent such as THF.

This exchange generates the highly reactive 4-chloro-2,6-difluorophenyllithium. This species is then quenched with formaldehyde to form the lithium alkoxide, which upon aqueous workup, yields this compound. This methodology is particularly useful for preparing specifically substituted aromatic compounds. The synthesis of a structurally related compound, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, has been successfully demonstrated using an organolithium intermediate followed by reaction with formaldehyde gas, highlighting the applicability of this method in the synthesis of complex fluorinated benzyl alcohols. google.com

| Method | Organometallic Reagent | Precursor Example | C1 Electrophile | Typical Solvent |

|---|---|---|---|---|

| Grignard Reaction | R-MgBr | 1-Bromo-4-chloro-2,6-difluorobenzene | Formaldehyde | THF, Diethyl Ether |

| Organolithium Reaction | R-Li | 1-Bromo-4-chloro-2,6-difluorobenzene | Formaldehyde | THF, Hexane |

Novel Synthetic Approaches and Catalyst Development

While established routes are effective, research continues to explore more efficient, selective, and environmentally benign synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. However, their application to the direct synthesis of this compound from a halogenated precursor and a hydroxymethyl source is not well-documented in the literature. Most research involving palladium catalysis and benzyl alcohols focuses on the use of benzyl alcohols as starting materials for other transformations, such as C-H activation or cross-coupling reactions where the alcohol's hydroxyl group is converted into a leaving group. researchgate.net

Theoretically, a palladium-catalyzed coupling could be envisioned between an aryl halide (e.g., 1-bromo-4-chloro-2,6-difluorobenzene) and a suitable hydroxymethylating agent. However, such direct hydroxymethylation reactions are challenging and not commonly reported for this class of compounds. A more plausible, albeit multi-step, approach would involve a palladium-catalyzed formylation of the aryl halide, followed by the reduction of the resulting aldehyde, as described in section 2.1.1.

Alternative Functionalization of Halogenated Aromatic Precursors

The choice between a Grignard or an organolithium approach often depends on the specific substrate, the presence of other functional groups, and the desired reaction conditions. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous for less reactive aryl halides but may lead to lower selectivity if other reactive sites are present in the molecule. The functionalization of 1-chloro-3,5-difluorobenzene, for instance, has been explored through dichlorination and nitration, followed by reduction to form substituted difluoroanilines, demonstrating complex manipulations of halogenated aromatic precursors. researchgate.net This showcases the broader context of functionalizing such molecules, within which the synthesis of this compound via organometallic intermediates is a key strategy.

Industrial Synthesis Approaches and Scale-Up Considerations

The industrial production of this compound predominantly relies on the chemical reduction of a carbonyl group, typically from the corresponding carboxylic acid or its ester.

Reduction of 4-Chloro-2,6-difluorobenzoic Acid and its Derivatives:

The most common precursor for the synthesis of this compound is 4-chloro-2,6-difluorobenzoic acid. This transformation can be accomplished using several reducing agents, with the selection often depending on the scale of the operation and cost considerations.

Metal Hydride Reduction: For smaller to medium scale production, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. While providing excellent yields, the use of LiAlH₄ on a large scale presents significant safety challenges due to its high reactivity with water and protic solvents, and its pyrophoric nature. Sodium borohydride (NaBH₄) is a milder and safer alternative, often used in combination with an activating agent like iodine or a Lewis acid to enhance its reducing power for carboxylic acids.

Catalytic Hydrogenation: For large-scale industrial synthesis, catalytic hydrogenation is often the preferred method due to its lower cost, higher atom economy, and improved safety profile compared to metal hydrides. This process involves the reaction of 4-chloro-2,6-difluorobenzoic acid or its ester with hydrogen gas under pressure in the presence of a heterogeneous catalyst. Commonly employed catalysts include ruthenium, rhodium, or platinum supported on carbon (e.g., Ru/C). Bimetallic catalysts, such as Ru-Sn supported on alumina (B75360) (Ru-Sn/Al₂O₃), have also been shown to be effective for the selective hydrogenation of carboxylic acids to alcohols.

Scale-Up Considerations:

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations:

Heat Management: Reduction reactions, particularly with metal hydrides, are often highly exothermic. Effective heat dissipation is crucial to prevent runaway reactions. Industrial reactors are equipped with sophisticated cooling systems and temperature monitoring to maintain optimal and safe reaction conditions.

Reagent Handling and Safety: The handling of large quantities of flammable solvents, pyrophoric reagents like LiAlH₄, and high-pressure hydrogen gas necessitates stringent safety protocols, specialized equipment, and trained personnel.

Product Purification: After the reaction is complete, the this compound must be isolated and purified to meet the required specifications. This typically involves quenching the reaction, separating the product from the reaction mixture, and employing techniques such as distillation or crystallization to remove impurities.

Table 1: Comparison of Industrial Synthesis Methods for this compound

| Method | Reducing Agent | Typical Conditions | Advantages | Scale-Up Challenges |

|---|---|---|---|---|

| Metal Hydride Reduction | LiAlH₄ or NaBH₄/activator | Anhydrous THF or other ethers, 0°C to room temperature | High yields, fast reaction times | Highly exothermic, pyrophoric reagents, moisture sensitive, high cost |

| Catalytic Hydrogenation | H₂ gas with Ru/C, Rh/C, or Ru-Sn/Al₂O₃ catalyst | Elevated temperature and pressure, solvent such as ethanol or dioxane | Lower cost, safer reagents, high atom economy, catalyst can be recycled | Handling of high-pressure hydrogen, catalyst deactivation, requires specialized equipment |

Green Chemistry Paradigms in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. The goal is to develop more sustainable processes that minimize environmental impact and enhance safety.

Catalytic Approaches:

The shift from stoichiometric reducing agents like LiAlH₄ to catalytic hydrogenation is a prime example of the application of green chemistry. Catalytic processes generate significantly less waste, as the catalyst is used in small amounts and can often be recycled. This aligns with the principles of atom economy and waste prevention.

Green Solvents and Reaction Conditions:

Research into greener reaction media is a key area of focus. While traditional organic solvents are often effective, they can be volatile, flammable, and toxic. The use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), as a solvent for hydrogenation reactions is a promising alternative. googleapis.com scCO₂ is non-toxic, non-flammable, and can be easily separated from the product by depressurization, minimizing solvent waste. googleapis.com

Flow Chemistry:

The implementation of continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fluorinated compounds. numberanalytics.com In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for precise control over reaction parameters such as temperature and pressure. This minimizes the risks associated with handling hazardous materials and exothermic reactions. Flow processes can also lead to higher yields and purities, and facilitate easier automation and scale-up. numberanalytics.com

Green Chemistry Metrics:

To quantify the "greenness" of a synthetic process, various metrics have been developed. These include:

Atom Economy: Measures the efficiency of a reaction in converting reactants to the desired product.

E-Factor (Environmental Factor): Calculates the total mass of waste produced per unit mass of product.

Process Mass Intensity (PMI): Represents the total mass of materials used (reactants, solvents, reagents) to produce a unit mass of the final product.

By applying these metrics, chemists can compare different synthetic routes and identify areas for improvement to develop more sustainable and environmentally responsible manufacturing processes for this compound. nih.govmdpi.com

Table 2: Green Chemistry Approaches in the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Benefits |

|---|---|---|

| Catalysis | Use of heterogeneous catalysts (e.g., Ru/C) for hydrogenation | High atom economy, reduced waste, catalyst recyclability |

| Safer Solvents | Exploring alternatives like supercritical CO₂ | Reduced toxicity and flammability, easier product separation, less solvent waste |

| Process Intensification | Implementation of continuous flow chemistry | Enhanced safety, better process control, improved efficiency, easier scale-up |

| Waste Prevention | Designing synthetic routes with high atom economy and minimizing by-product formation | Reduced environmental impact, lower disposal costs |

Chemical Reactivity and Transformation Pathways of 4 Chloro 2,6 Difluorophenyl Methanol

Oxidation Reactions

The oxidation of the primary alcohol moiety in (4-chloro-2,6-difluorophenyl)methanol (B1303784) can be selectively controlled to yield either the corresponding aldehyde, 4-chloro-2,6-difluorobenzaldehyde (B1586149), or the carboxylic acid, 4-chloro-2,6-difluorobenzoic acid. The choice of oxidizing agent and reaction conditions is paramount in determining the final product.

Selective Oxidation to Aldehydes and Carboxylic Acids

A variety of established oxidation protocols can be employed for the transformation of this compound.

Mild Oxidation to Aldehydes:

Mild oxidizing agents are utilized to convert the primary alcohol to an aldehyde, preventing over-oxidation to the carboxylic acid. chemspider.com Common methods include:

Corey-Kim Oxidation: This method uses a complex of N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS), which forms an electrophilic sulfur species. nih.gov The alcohol attacks this species, and subsequent elimination, typically facilitated by a base like triethylamine (B128534), yields the aldehyde. wikipedia.org A key consideration for benzylic alcohols is the potential for the formation of benzylic chloride as a side product if the reaction is not promptly quenched with the base. researchgate.netacs.orgleah4sci.com

Dess-Martin Oxidation: Utilizing the Dess-Martin periodinane (DMP), a hypervalent iodine compound, this oxidation is known for its mild conditions, neutral pH, and high chemoselectivity. google.comsigmaaldrich.com The reaction proceeds at room temperature and typically provides high yields of the aldehyde with a straightforward workup. google.com Benzylic alcohols are known to react faster than saturated alcohols under these conditions. google.com

Moffatt Oxidation and other DMSO-mediated Oxidations: The Moffatt oxidation employs dimethyl sulfoxide (B87167) (DMSO) activated by a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com A related and more widely used method is the Swern oxidation , which uses DMSO activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. thermofisher.com These methods are highly effective for the synthesis of aldehydes from primary alcohols. thermofisher.com The general mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes base-promoted elimination to the aldehyde. mdpi.comthermofisher.com

Strong Oxidation to Carboxylic Acids:

For the conversion of this compound to 4-chloro-2,6-difluorobenzoic acid, stronger oxidizing agents are necessary.

Jones Oxidation: This reaction employs a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent). It is a powerful oxidizing agent that readily converts primary alcohols to carboxylic acids. acs.orgosti.gov The reaction is typically rapid and exothermic. osti.gov While effective, the use of carcinogenic chromium(VI) compounds is a significant drawback. osti.gov For benzylic alcohols, Jones oxidation generally leads to the corresponding carboxylic acid. rsc.org

The following table summarizes the expected products from the oxidation of this compound with various reagents.

| Starting Material | Reagent(s) | Expected Major Product |

| This compound | Corey-Kim Reagent (NCS, DMS, Et3N) | 4-Chloro-2,6-difluorobenzaldehyde |

| This compound | Dess-Martin Periodinane (DMP) | 4-Chloro-2,6-difluorobenzaldehyde |

| This compound | Swern Oxidation (DMSO, (COCl)2, Et3N) | 4-Chloro-2,6-difluorobenzaldehyde |

| This compound | Jones Reagent (CrO3, H2SO4, acetone) | 4-Chloro-2,6-difluorobenzoic acid |

Mechanistic Studies of Alcohol Oxidation Processes

The mechanisms of these oxidation reactions have been extensively studied.

In DMSO-mediated oxidations like the Swern and Moffatt oxidations, the initial step involves the activation of DMSO with an electrophile (e.g., oxalyl chloride in the Swern oxidation). This forms a highly reactive sulfonium (B1226848) species. The alcohol then acts as a nucleophile, attacking the sulfur atom to form an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, is then used to deprotonate the carbon alpha to the oxygen, leading to the formation of a sulfur ylide. This ylide subsequently undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde or ketone, dimethyl sulfide, and the protonated base.

The Dess-Martin oxidation proceeds through a different pathway involving a hypervalent iodine reagent. The alcohol initially displaces an acetate (B1210297) group on the periodinane. The acetate then acts as a base to deprotonate the hydrogen on the carbinol carbon, leading to a concerted elimination that forms the carbonyl compound, iodinane, and acetic acid.

In the Corey-Kim oxidation , dimethyl sulfide reacts with N-chlorosuccinimide to form an electrophilic chlorosulfonium salt. The alcohol attacks this salt, and subsequent addition of a base like triethylamine facilitates an elimination reaction to produce the aldehyde or ketone. A notable side reaction for benzylic alcohols is the formation of the corresponding benzyl (B1604629) chloride, especially in the absence of a rapid addition of the base. researchgate.net

The Jones oxidation mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. The rate-determining step is the subsequent removal of the alpha-proton by a base (often water), which leads to the elimination of a chromium(IV) species and the formation of the carbonyl compound. For primary alcohols, the initially formed aldehyde can be hydrated in the aqueous acidic conditions to form a gem-diol, which is then further oxidized to the carboxylic acid.

Reduction Reactions and Hydrogenation

The reduction of this compound primarily targets the benzylic alcohol functional group. The goal of such a reduction would typically be the conversion of the alcohol to the corresponding methyl group, yielding 1-chloro-3,5-difluoro-2-methylbenzene.

Hydride Reductions and Their Regioselectivity

Hydride reducing agents are a common choice for the reduction of alcohols. However, the direct reduction of an alcohol to an alkane is not a straightforward process with standard hydride reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) under normal conditions. These reagents are typically used to reduce carbonyl compounds (aldehydes, ketones, carboxylic acids, esters) to alcohols.

To achieve the reduction of a benzylic alcohol to a methyl group, a two-step process is often employed. First, the alcohol is converted into a good leaving group, such as a tosylate or a halide. The resulting intermediate can then be reduced with a strong hydride source like LiAlH4.

Alternatively, certain catalytic systems can effect the direct hydrogenolysis of benzylic alcohols. This often involves catalytic hydrogenation with a noble metal catalyst (e.g., Pd/C) under a hydrogen atmosphere, sometimes in the presence of an acid. The regioselectivity of such reactions is high for the benzylic position due to the stability of the benzylic carbocation-like intermediate that can form during the reaction. For this compound, the reduction would selectively occur at the benzylic C-O bond, leaving the aryl-halide bonds intact under appropriate conditions.

Carbon-Carbon Bond Forming Reactions at the Benzylic Position

The benzylic position of this compound, after conversion to a suitable electrophile or nucleophile, can participate in carbon-carbon bond-forming reactions.

Grignard Reactions

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. A direct Grignard reaction with this compound is not feasible due to the acidic proton of the hydroxyl group, which would quench the Grignard reagent.

However, the corresponding aldehyde, 4-chloro-2,6-difluorobenzaldehyde, which can be synthesized via oxidation of the alcohol, is an excellent substrate for Grignard reactions. Reaction of 4-chloro-2,6-difluorobenzaldehyde with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol after an acidic workup. For example, reaction with methylmagnesium bromide would yield 1-(4-chloro-2,6-difluorophenyl)ethanol.

The general steps for this transformation are:

Oxidation of this compound to 4-chloro-2,6-difluorobenzaldehyde using a mild oxidizing agent like DMP or a Swern oxidation.

Reaction of the resulting aldehyde with a Grignard reagent (e.g., CH3MgBr) in an ethereal solvent like diethyl ether or THF.

Aqueous acidic workup (e.g., with NH4Cl or dilute HCl) to protonate the intermediate alkoxide and yield the secondary alcohol.

The following table illustrates the expected products from a Grignard reaction with 4-chloro-2,6-difluorobenzaldehyde.

| Aldehyde | Grignard Reagent | Expected Product after Workup |

| 4-Chloro-2,6-difluorobenzaldehyde | Methylmagnesium bromide (CH3MgBr) | 1-(4-Chloro-2,6-difluorophenyl)ethanol |

| 4-Chloro-2,6-difluorobenzaldehyde | Ethylmagnesium bromide (CH3CH2MgBr) | 1-(4-Chloro-2,6-difluorophenyl)propan-1-ol |

| 4-Chloro-2,6-difluorobenzaldehyde | Phenylmagnesium bromide (C6H5MgBr) | (4-Chloro-2,6-difluorophenyl)(phenyl)methanol |

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between an organosilicon compound and an organic halide. wikipedia.orgorganic-chemistry.org The aryl chloride present in this compound makes it a suitable substrate for this transformation. nih.gov The reaction typically requires activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org

A general scheme for the Hiyama coupling of this compound would involve its reaction with various organosilanes (e.g., aryl, vinyl, or alkyl trimethoxysilanes) in the presence of a palladium catalyst, a suitable ligand, and a fluoride activator. nih.gov Given the presence of the acidic alcohol proton, it may be necessary to protect the hydroxyl group prior to the reaction to prevent undesirable side reactions, although some protocols may tolerate the free alcohol.

Table 1: Representative Hiyama Cross-Coupling Reactions

| Organosilane Partner | Catalyst System (Illustrative) | Activator | Expected Product | Typical Yield Range (%) |

|---|---|---|---|---|

| Phenyltrimethoxysilane | Pd(OAc)₂ / XPhos | TBAF | (2,6-Difluoro-[1,1'-biphenyl]-4-yl)methanol | 70-95 nih.govnih.gov |

| Vinyltrimethoxysilane | Pd₂(dba)₃ / P(t-Bu)₃ | TBAF | (2,6-Difluoro-4-vinylphenyl)methanol | 65-90 |

| (Thiophen-2-yl)trimethoxysilane | PdCl₂(PPh₃)₂ | TBAF | (2,6-Difluoro-4-(thiophen-2-yl)phenyl)methanol | 70-92 nih.gov |

Kumada Cross-Coupling Reactions

The Kumada coupling utilizes a nickel or palladium catalyst to form a C-C bond between an organic halide and a highly reactive Grignard (organomagnesium) reagent. wikipedia.orgorganic-chemistry.org The aryl chloride of this compound can serve as the electrophilic partner. researchgate.netarkat-usa.org

A significant consideration for this reaction is the high basicity and nucleophilicity of the Grignard reagent, which would readily deprotonate the acidic hydroxyl group of the starting material. wikipedia.org Therefore, protection of the alcohol, for instance as a tetrahydropyranyl (THP) or silyl (B83357) ether, is generally required before performing the Kumada coupling. Following the coupling reaction, the protecting group can be removed to yield the desired substituted benzyl alcohol.

Table 2: Representative Kumada Cross-Coupling Reactions of a Protected Substrate

| Grignard Reagent | Catalyst (Illustrative) | Solvent | Expected Product (after deprotection) | Typical Yield Range (%) |

|---|---|---|---|---|

| Phenylmagnesium bromide | NiCl₂(dppp) | THF / Ether | (2,6-Difluoro-[1,1'-biphenyl]-4-yl)methanol | 75-95 |

| Methylmagnesium chloride | Pd(PPh₃)₄ | THF | (2,6-Difluoro-4-methylphenyl)methanol | 70-90 |

| Allylmagnesium bromide | NiCl₂(dppe) | Ether | (4-Allyl-2,6-difluorophenyl)methanol | 60-85 |

Other Organometallic Coupling Reactions

Beyond the Hiyama and Kumada reactions, the aryl chloride of this compound is a viable substrate for other important palladium-catalyzed cross-coupling reactions. These methods offer alternative pathways to form C-C bonds with different organometallic reagents, each with its own advantages regarding functional group tolerance and reagent availability. openstax.orglibretexts.orglibretexts.org

The Suzuki-Miyaura reaction, which couples organoboron compounds (boronic acids or esters) with organic halides, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents. libretexts.org The Negishi coupling, employing organozinc reagents, is another powerful alternative known for its high reactivity and functional group tolerance.

Table 3: Other Potential Organometallic Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst (Illustrative) | Key Features | Expected Product Example |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Stable, non-toxic reagents; broad functional group tolerance. libretexts.org | (2,6-Difluoro-[1,1'-biphenyl]-4-yl)methanol |

| Negishi Coupling | Organozinc Halide | PdCl₂(PPh₃)₂ | High reactivity; good for complex syntheses. | (4-Butyl-2,6-difluorophenyl)methanol |

| Stille Coupling | Organostannane (Organotin) | Pd(PPh₃)₄ | Tolerates a wide range of functional groups. | (2,6-Difluoro-4-vinylphenyl)methanol |

Derivatization Reactions and Functional Group Interconversions

The primary benzylic alcohol group of this compound is a key site for derivatization, allowing for its conversion into a wide array of other functional groups.

Mitsunobu Reactions for Ester and Ether Formation

The Mitsunobu reaction is a versatile and powerful method for converting primary and secondary alcohols into various functional groups, including esters and ethers, under mild, neutral conditions. organic-chemistry.orgwikipedia.orgresearchgate.net The reaction proceeds with a redox system, typically involving triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

In this reaction, the alcohol is activated by the PPh₃/DEAD system, turning the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by a carboxylic acid leads to the formation of an ester, while attack by a phenol (B47542) yields an ether. This method is particularly useful for synthesizing derivatives that might be sensitive to the acidic or basic conditions required by traditional esterification or etherification methods.

Table 4: Illustrative Mitsunobu Reactions

| Nucleophile | Reagents | Solvent | Product Class | Expected Product |

|---|---|---|---|---|

| Benzoic Acid | PPh₃, DEAD | THF | Ester | (4-Chloro-2,6-difluorophenyl)methyl benzoate (B1203000) |

| 4-Nitrophenol | PPh₃, DIAD | Toluene | Ether | 1-Chloro-2,6-difluoro-4-((4-nitrophenoxy)methyl)benzene |

| Phthalimide | PPh₃, DEAD | THF | N-Alkyl Imide | 2-((4-Chloro-2,6-difluorophenyl)methyl)isoindoline-1,3-dione |

Chugaev Reaction Applications

The Chugaev elimination is a pyrolytic reaction that dehydrates alcohols to form alkenes via a xanthate intermediate. wikipedia.orgorganicreactions.org The mechanism involves an intramolecular, concerted syn-elimination that requires a hydrogen atom on a carbon atom beta (β) to the alcohol's carbon. mychemblog.comnrochemistry.com

In the case of this compound, the carbon bearing the hydroxyl group is a benzylic carbon, which is attached directly to the aromatic ring. There are no β-hydrogen atoms on an adjacent sp³-hybridized carbon atom. Consequently, the standard Chugaev elimination pathway for alkene formation is not applicable to this substrate. Attempting the reaction would likely lead to decomposition or other undesired side reactions under the high temperatures required for pyrolysis, rather than the formation of a stable alkene.

Ritter Reactions for Amine Synthesis

The Ritter reaction provides a pathway to synthesize N-alkyl amides from alcohols or alkenes and nitriles under strong acidic conditions. wikipedia.orgorganic-chemistry.org Benzylic alcohols, such as this compound, are particularly good substrates for this reaction because they can readily form a resonance-stabilized benzylic carbocation upon protonation and loss of water. organic-chemistry.orgmissouri.edu

This carbocation is then trapped by the lone pair of the nitrile nitrogen, forming a stable nitrilium ion intermediate. Subsequent hydrolysis with water yields the corresponding N-((4-chloro-2,6-difluorophenyl)methyl)amide. missouri.edu This amide can then be hydrolyzed under acidic or basic conditions to furnish the primary amine, (4-chloro-2,6-difluorophenyl)methanamine.

Table 5: Representative Ritter Reactions for Amide Synthesis

| Nitrile | Acid Catalyst | Intermediate Amide Product | Final Amine (after hydrolysis) | Typical Yield Range (%) |

|---|---|---|---|---|

| Acetonitrile (B52724) | H₂SO₄ | N-((4-Chloro-2,6-difluorophenyl)methyl)acetamide | (4-Chloro-2,6-difluorophenyl)methanamine | 70-90 researchgate.net |

| Benzonitrile | H₂SO₄ / AcOH | N-((4-Chloro-2,6-difluorophenyl)methyl)benzamide | (4-Chloro-2,6-difluorophenyl)methanamine | 75-95 researchgate.net |

| Acrylonitrile | Amberlyst®-15 researchgate.net | N-((4-Chloro-2,6-difluorophenyl)methyl)acrylamide | (4-Chloro-2,6-difluorophenyl)methanamine | 65-85 researchgate.net |

Reactions of Alkyl Halides with Reducing Metals

The conversion of the hydroxyl group of this compound to a halide, such as (4-chloro-2,6-difluorobenzyl) chloride or bromide, opens up a range of synthetic possibilities, most notably the formation of organometallic reagents through reactions with reducing metals. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

The most common reducing metals employed for this purpose are magnesium and lithium, leading to the formation of Grignard and organolithium reagents, respectively. The general principle involves the oxidative addition of the metal to the carbon-halogen bond of the corresponding (4-chloro-2,6-difluorobenzyl) halide.

Grignard Reagent Formation:

The reaction of (4-chloro-2,6-difluorobenzyl) halide with magnesium turnings in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is expected to yield the corresponding Grignard reagent, (4-chloro-2,6-difluorobenzyl)magnesium halide. The general reaction is as follows:

Illustrative Reaction Conditions and Expected Yields for Grignard Reagent Formation:

| Benzyl Halide Derivative | Reducing Metal | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| (4-chloro-2,6-difluorobenzyl) bromide | Mg | THF | 25-30 | 2-4 | 80-90 |

| (4-chloro-2,6-difluorobenzyl) chloride | Mg | THF | 30-35 | 4-6 | 70-80 |

Note: The data in this table is illustrative and based on general trends for Grignard reagent formation with substituted benzyl halides. Actual experimental results may vary.

Organolithium Reagent Formation:

Similarly, the reaction with lithium metal would produce the corresponding organolithium reagent. These reagents are generally more reactive and basic than their Grignard counterparts.

Side reactions, such as Wurtz-type coupling to form 1,2-bis(4-chloro-2,6-difluorophenyl)ethane, can occur, particularly with more reactive halides and higher concentrations. Careful control of reaction conditions, such as temperature and addition rate, is crucial to maximize the yield of the desired organometallic reagent.

Mechanistic Elucidation of Key Transformations Involving this compound

The formation of organometallic reagents from (4-chloro-2,6-difluorobenzyl) halides is believed to proceed through a radical mechanism, particularly in the case of Grignard reagents. The process is initiated by a single-electron transfer (SET) from the surface of the magnesium metal to the carbon-halogen bond of the benzyl halide.

Mechanism of Grignard Reagent Formation:

Single-Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding σ* orbital of the C-X bond, leading to the formation of a radical anion.

(4-Cl-2,6-F₂C₆H₂)CH₂-X + Mg → [(4-Cl-2,6-F₂C₆H₂)CH₂-X]•⁻ + Mg•⁺

Dissociation: The radical anion is unstable and rapidly dissociates to form a benzyl radical and a halide anion.

[(4-Cl-2,6-F₂C₆H₂)CH₂-X]•⁻ → (4-Cl-2,6-F₂C₆H₂)CH₂• + X⁻

Adsorption and Second Electron Transfer: The benzyl radical and the halide anion are adsorbed onto the magnesium surface. A second electron transfer from the magnesium to the benzyl radical can occur, forming a carbanion, which then combines with the magnesium cation and the halide to form the Grignard reagent.

(4-Cl-2,6-F₂C₆H₂)CH₂• + Mg•⁺ → (4-Cl-2,6-F₂C₆H₂)CH₂⁻ + Mg²⁺

(4-Cl-2,6-F₂C₆H₂)CH₂⁻ + Mg²⁺ + X⁻ → (4-Cl-2,6-F₂C₆H₂)CH₂-MgX

The stability of the intermediate benzyl radical is a key factor in this mechanism. The presence of the aromatic ring allows for resonance stabilization of the radical, facilitating its formation. The electronic effects of the halogen substituents on the ring will further modulate this stability.

Influence of Halogen and Hydroxyl Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound and its derivatives are significantly influenced by the electronic and steric effects of the chloro, fluoro, and hydroxyl substituents.

Electronic Effects:

Fluorine: The two ortho-fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and can influence the acidity of the benzylic proton and the stability of charged intermediates.

Hydroxyl Group: The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution due to its strong +R effect, which outweighs its -I effect. However, in the context of the benzylic position, its primary role is as a leaving group after protonation or conversion to a better leaving group.

Impact on Reactivity:

The combined electron-withdrawing nature of the three halogen atoms makes the aromatic ring of this compound electron-deficient. This has several consequences:

Benzylic Position: The inductive withdrawal by the ortho-fluorine atoms can stabilize a negative charge at the benzylic position, potentially affecting the acidity of the benzylic protons. Conversely, it would destabilize a positive charge (carbocation) at this position. The stability of the benzylic radical is also influenced by these substituents.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, although the conditions required are typically harsh.

Grignard Reagent Formation: The electron-withdrawing groups can influence the rate of the single-electron transfer from the magnesium surface.

Steric Effects:

The two ortho-fluorine atoms introduce significant steric hindrance around the benzylic carbon. This can:

Hinder Nucleophilic Attack: Steric hindrance can slow down the rate of nucleophilic substitution reactions at the benzylic carbon.

Influence Conformational Preferences: The bulky ortho-substituents can restrict the rotation around the C-C bond connecting the phenyl ring and the methylene (B1212753) group, influencing the conformational preferences of the molecule and its transition states.

Summary of Substituent Effects:

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity of Benzylic Position |

| -F | ortho | Strong -I | Significant | Stabilizes anion, destabilizes cation, hinders attack |

| -F | ortho | Strong -I | Significant | Stabilizes anion, destabilizes cation, hinders attack |

| -Cl | para | -I, +R (net withdrawing) | Minimal | Electron-withdrawing effect influences radical/ion stability |

| -CH₂OH | benzylic | - | - | Reactive site for conversion to halides and subsequent reactions |

Role As a Versatile Synthetic Intermediate in Complex Molecule Synthesis

Applications in Pharmaceutical Development

In the pharmaceutical industry, the precise arrangement of substituents on (4-Chloro-2,6-difluorophenyl)methanol (B1303784) makes it an important precursor for active pharmaceutical ingredients (APIs). The 4-chloro-2,6-difluorophenyl moiety is a common structural motif in modern medicinal chemistry, often utilized to enhance the potency and pharmacokinetic profile of drug candidates.

This compound has been identified as a key intermediate in the synthesis of novel heterocyclic compounds designed as Glucagon-like peptide-1 (GLP-1) receptor agonists. googleapis.com GLP-1 receptor agonists are an important class of therapeutic agents used in the management of type 2 diabetes and obesity. googleapis.comjustia.com

In a patented synthetic route, the benzyl (B1604629) alcohol is first converted to a corresponding benzyl halide, which then serves as an alkylating agent to form a crucial ether linkage. googleapis.com For instance, it is used in the preparation of intermediates like C81, which is a precursor to the final GLP-1 receptor agonist. The synthesis involves reacting the activated form of this compound with a heterocyclic core, ultimately leading to complex molecules that exhibit potent agonistic activity at the GLP-1 receptor. googleapis.com

| Intermediate/Product Name | Role of this compound | Synthetic Step Example | Ref. |

| C81 (Precursor) | Provides the (4-chloro-2-fluorobenzyl)oxy moiety | Used to synthesize the key intermediate for the final saponification step. | googleapis.com |

| Ammonium 2-(6-{2-[(4-chloro-2-fluorobenzyl)oxy]-5-fluoropyrimidin-4-yl}-6-azaspiro[2.5]oct-1-yl)-1-[(2S)-oxetan-2-ylmethyl]-1H-benzimidazole-6-carboxylate | Structural component of the final API | The final product is obtained after hydrolysis of the ester precursor (C81) and salt formation. | googleapis.com |

While specific examples detailing the direct use of this compound in the synthesis of isothiazole (B42339) derivatives are not prevalent in publicly accessible literature, its structure is highly relevant for creating such compounds. Isothiazole and related thiazole (B1198619) cores are prominent in the design of molecules with antineoplastic (anticancer) activity. nih.govbiopolymers.org.ua The incorporation of substituted phenyl rings is a common strategy to modulate the anticancer efficacy of these heterocyclic systems. nih.govnih.gov

The 4-chloro-2,6-difluorophenyl group is particularly valuable due to the ability of the halogen atoms to form halogen bonds and other non-covalent interactions within the binding sites of biological targets, such as enzymes or proteins involved in cancer progression. nih.gov this compound provides a direct route to introduce this specific moiety into a target molecule, making it a strategic building block for developing novel isothiazole-based anticancer drug candidates.

| Thiazole Derivative Example | Bioactivity | Relevance of Halogenated Phenyl Group | Ref. |

| (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | DNA Topoisomerase IB Inhibitor | The difluorophenyl group is a key part of the core scaffold, demonstrating the utility of this substitution pattern. | nih.gov |

| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | Growth Inhibition of HCT-116 cancer cells | The dichlorobenzylidene moiety highlights the effectiveness of multiple halogen substitutions on the phenyl ring for anticancer activity. | nih.gov |

| Thiazole derivative 5a | Toxic against human glioblastoma and melanoma cells | Demonstrates the general principle of thiazole derivatives possessing antineoplastic activity. | biopolymers.org.ua |

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). researchgate.netspirochem.com this compound is an exemplary tool in this process, allowing medicinal chemists to systematically introduce a well-defined structural unit to probe structure-activity relationships (SAR). nih.gov

The introduction of the 4-chloro-2,6-difluorophenyl group can lead to several beneficial modifications:

Metabolic Stability: The fluorine atoms, due to the strength of the C-F bond, can block sites of oxidative metabolism, increasing the half-life of a drug.

Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance membrane permeability and cell uptake. The specific combination of chlorine and fluorine allows for fine-tuning of this property.

Binding Affinity: The electron-withdrawing nature of the halogens can alter the electronics of the aromatic ring, influencing pKa and hydrogen bonding capabilities. Fluorine and chlorine can also participate in specific halogen bonding interactions with protein targets, potentially increasing binding affinity and potency. nih.gov

| Property Modified | Effect of 4-Chloro-2,6-difluoro substitution | Rationale |

| Lipophilicity (LogP) | Increase | Halogens are more lipophilic than hydrogen, aiding in membrane transport. |

| Metabolic Stability | Increase | C-F bonds are strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450). |

| Binding Interactions | Enhanced Potency | Halogens can form favorable interactions (e.g., halogen bonds) with amino acid residues in the target's active site. |

| Acidity/Basicity (pKa) | Altered | The strong inductive effect of fluorine can influence the pKa of nearby functional groups, affecting ionization state at physiological pH. |

Contributions to Agrochemical Innovation

The principles that make this compound valuable in pharmaceuticals also apply to the development of modern agrochemicals, such as fungicides, herbicides, and insecticides. Halogenated aromatic structures are a hallmark of many successful crop protection agents. kaibangchem.com

This compound serves as a precursor for more complex agro-compounds. The synthesis of novel active ingredients often involves coupling such functionalized aromatic rings with other heterocyclic or acyclic moieties. The specific halogenation pattern of this precursor is often designed to confer selectivity and high efficacy against the target pest or weed while minimizing impact on the crop and the environment. The benzyl alcohol functionality allows for straightforward integration into larger molecules through established chemical reactions.

The development of new crop protection agents is driven by the need for improved performance and the challenge of overcoming resistance to existing products. Introducing specific halogenation patterns is a proven strategy to create novel active ingredients with unique modes of action or improved efficacy. The 4-chloro-2,6-difluorophenyl moiety, introduced via its corresponding methanol (B129727) precursor, can be a key component in the design of next-generation fungicides or insecticides. Its structure can be found in patented agrochemical research aimed at identifying molecules with enhanced biological activity and favorable environmental profiles.

Applications in Materials Science

The application of this compound in the field of materials science is an area of potential, though currently not well-documented in publicly accessible research.

Development of Catalysts and Ligands

There is no specific, publicly available research detailing the direct use of this compound in the development of catalysts and ligands. However, fluorinated and chlorinated aromatic compounds are known to be used as precursors for ligands in coordination chemistry due to their electronic properties, which can influence the catalytic activity of metal centers.

Precursors for Advanced Polymer and Coating Materials

Other Industrial and Academic Research Applications

Beyond its role in pharmaceutical synthesis, this compound is recognized as a general chemical intermediate for a range of industrial and research purposes. lookchem.comcymitquimica.com Its utility is often found in custom synthesis projects where a specific fluorinated and chlorinated aromatic scaffold is required. The compound is also noted for its potential use as an antimicrobial and antifungal agent in personal care products and as a component in disinfectants. lookchem.com

Synthesis and Evaluation of Structural Analogues and Derivatives of 4 Chloro 2,6 Difluorophenyl Methanol

Design Principles for Fluoro- and Chloro-Substituted Arylmethanols

The design of fluoro- and chloro-substituted arylmethanols is guided by a set of well-established principles aimed at modulating the physicochemical and biological properties of the parent molecule. The introduction of fluorine and chlorine atoms can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorine, with its high electronegativity and small van der Waals radius, can induce favorable conformational changes and block metabolic pathways without significantly increasing molecular size. The ortho-difluoro substitution pattern, as seen in (4-Chloro-2,6-difluorophenyl)methanol (B1303784), is often employed to modulate the acidity of the benzylic proton and influence the orientation of the hydroxymethyl group. This can be critical for optimizing interactions with enzymes or receptors.

The design of analogues often involves systematic variations of this halogenation pattern to probe the structure-activity relationship (SAR). This can include altering the position of the chlorine atom (e.g., to the meta- or ortho-position), changing the number of fluorine atoms, or introducing other substituents to explore the impact on the molecule's properties.

Synthetic Methodologies for Novel Derivatives

The synthesis of this compound and its derivatives typically starts from commercially available halogenated benzene (B151609) precursors. A common route to the parent alcohol involves the reduction of the corresponding benzaldehyde (B42025) or benzoic acid derivative. For instance, 4-chloro-2,6-difluorobenzaldehyde (B1586149) can be reduced to this compound using a variety of reducing agents, such as sodium borohydride (B1222165).

The creation of novel derivatives from this compound can be achieved through several synthetic transformations targeting the hydroxyl group or the aromatic ring.

Esterification and Etherification: The hydroxyl group of the parent alcohol is a versatile handle for derivatization. Esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) can be used to introduce a wide range of functional groups. Similarly, etherification reactions, for example, using the Williamson ether synthesis, allow for the attachment of diverse alkyl or aryl moieties.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4-chloro-2,6-difluorobenzaldehyde) under controlled conditions using reagents like pyridinium (B92312) chlorochromate (PCC). This aldehyde can then serve as a precursor for a host of other derivatives, including imines, oximes, and products of aldol (B89426) or Wittig reactions.

Substitution Reactions: While the aromatic ring is deactivated towards electrophilic substitution due to the presence of the electron-withdrawing halogen atoms, nucleophilic aromatic substitution (SNAr) can be a viable strategy for introducing new substituents, particularly at positions activated by the fluorine atoms.

A general synthetic scheme for accessing derivatives is outlined below:

| Starting Material | Reagent(s) | Product Class |

| This compound | R-COOH, acid catalyst | Esters |

| This compound | R-X, base | Ethers |

| This compound | PCC | Aldehyde |

| 4-Chloro-2,6-difluorobenzaldehyde | R-NH2 | Imines |

| 4-Chloro-2,6-difluorobenzaldehyde | Hydroxylamine | Oximes |

Structure-Reactivity Relationship Studies of Analogues

The relationship between the structure of halogenated benzyl (B1604629) alcohol analogues and their chemical reactivity is a critical area of investigation. The electronic and steric effects of the halogen substituents play a pivotal role in determining the reactivity of the benzylic alcohol and the aromatic ring.

Acidity of the Hydroxyl Group: The electron-withdrawing nature of the fluorine and chlorine atoms increases the acidity of the hydroxyl proton in this compound compared to unsubstituted benzyl alcohol. This is due to the stabilization of the resulting alkoxide anion through the inductive effect of the halogens. Structure-reactivity studies of analogues with varying halogenation patterns would likely show a correlation between the number and position of electron-withdrawing groups and the pKa of the alcohol.

Nucleophilicity of the Hydroxyl Group: Conversely, the electron-withdrawing substituents decrease the nucleophilicity of the hydroxyl oxygen, which can affect the rates of reactions where the alcohol acts as a nucleophile, such as in esterification or etherification reactions.

Reactivity of the Benzylic Carbon: The benzylic carbon in this compound is susceptible to nucleophilic substitution reactions, particularly after activation of the hydroxyl group (e.g., by protonation or conversion to a better leaving group). The stability of the potential benzylic carbocation intermediate is influenced by the electronic effects of the ring substituents. While halogens are generally deactivating, they can stabilize an adjacent carbocation to some extent through resonance.

A hypothetical study on the solvolysis rates of the corresponding benzyl chlorides could provide quantitative data on the electronic influence of the substituents.

| Analogue | Expected Relative Reactivity (Solvolysis) | Rationale |

| (4-Chloro-2,6-difluorophenyl)methyl chloride | Moderate | Electron-withdrawing groups destabilize the carbocation. |

| (2,6-Difluorophenyl)methyl chloride | Slightly Higher | Removal of the deactivating chloro group. |

| (4-Chlorophenyl)methyl chloride | Higher | Removal of the strongly deactivating fluoro groups. |

| Benzyl chloride | Highest | No deactivating halogen substituents. |

Comparative Analysis of Halogen Position and Number on Chemical Behavior

The position and number of halogen atoms on the phenyl ring have a profound impact on the chemical behavior of aryl methanols. A comparative analysis of isomers and analogues of this compound would reveal important trends.

Influence of Fluorine Position: The ortho-difluoro substitution pattern exerts a significant steric and electronic influence. The two fluorine atoms flank the hydroxymethyl group, which can restrict its rotation and influence its preferred conformation. This steric hindrance can also affect the accessibility of the hydroxyl group to reagents. Electronically, the ortho fluorines have a strong inductive withdrawing effect. Moving the fluorine atoms to the meta or para positions would alter these effects. For instance, a para-fluoro substituent would exert a stronger resonance effect.

Influence of Chlorine Position: The para-position of the chlorine atom in this compound places it distant from the reaction center, primarily exerting an electronic effect. Moving the chlorine to the meta-position would result in a predominantly inductive effect. An ortho-chloro substituent would introduce a significant steric effect in addition to its electronic contribution, further hindering the rotation and reactivity of the hydroxymethyl group.

Effect of Halogen Number: Increasing the number of halogen atoms on the aromatic ring generally leads to increased electrophilicity of the ring and a greater inductive electron withdrawal. This would further increase the acidity of the hydroxyl group and decrease the basicity of the aromatic ring. However, it would also likely decrease the rate of reactions that proceed through a benzylic carbocation intermediate.

A comparative analysis of the chemical properties of hypothetical isomers is presented below:

| Compound | Key Structural Feature | Expected Impact on Chemical Behavior |

| This compound | Ortho-difluoro, para-chloro | High acidity of OH, steric hindrance around the carbinol center. |

| (2-Chloro-4,6-difluorophenyl)methanol | Ortho-chloro, meta-difluoro | Significant steric hindrance, altered electronic effects. |

| (3-Chloro-2,6-difluorophenyl)methanol | Meta-chloro, ortho-difluoro | Primarily inductive effect from chlorine, less steric impact than ortho-chloro. |

| (2,4,6-Trifluorophenyl)methanol | All fluoro substitution | Strongest inductive withdrawal, highest OH acidity among the fluoro-analogues. |

| (4-Chloro-2-fluorophenyl)methanol | Single ortho-fluoro | Reduced steric hindrance compared to the difluoro analogue. |

Advanced Analytical Characterization in Research of 4 Chloro 2,6 Difluorophenyl Methanol and Its Derivatives

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for determining the molecular structure of (4-Chloro-2,6-difluorophenyl)methanol (B1303784). By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms (protons). In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the benzylic methylene (B1212753) protons (-CH₂OH) and the aromatic protons. The methylene protons would likely appear as a singlet or a finely coupled multiplet, while the aromatic protons would present as a triplet, reflecting coupling to the two adjacent fluorine atoms. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. The spectrum would show separate resonances for each unique carbon atom. Key signals would include the benzylic carbon of the CH₂OH group and several distinct signals for the aromatic carbons. The carbons directly bonded to fluorine atoms would exhibit large coupling constants (¹JC-F), and smaller couplings would be observed for carbons two or three bonds away (²JC-F, ³JC-F), providing valuable structural confirmation.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique. It provides direct information about the chemical environment of the fluorine atoms. For this compound, the two equivalent fluorine atoms would be expected to produce a single resonance. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.7 | s | -CH ₂OH |

| ¹H | ~7.1 | t | Ar-H (meta to Cl) |

| ¹H | ~2.0-4.0 | br s | -OH |

| ¹³C | ~60 | t | -C H₂OH |

| ¹³C | ~112 | t | C 3, C 5 (Ar-H) |

| ¹³C | ~120 | t | C 1 (C-CH₂OH) |

| ¹³C | ~140 | t | C 4 (C-Cl) |

| ¹³C | ~160 | dd | C 2, C 6 (C-F) |

| ¹⁹F | ~ -110 to -130 | s | Ar-F |

Note: These are estimated values. Actual chemical shifts and coupling constants depend on the solvent and experimental conditions.

Mass Spectrometry (MS), including LC-MS

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. When coupled with Liquid Chromatography (LC-MS), it allows for the separation and mass analysis of individual components in a mixture.

For this compound (molecular weight: 178.57 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₇H₅ClF₂O). The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺. Fragmentation patterns observed in the mass spectrum can also help to confirm the structure, with common fragments corresponding to the loss of water, the hydroxyl group, or the chlorodifluorophenyl moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretches for the aromatic ring (around 3000-3100 cm⁻¹) and the methylene group (around 2850-2960 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1400-1600 cm⁻¹), a strong C-O stretching band (around 1050-1150 cm⁻¹), and characteristic absorptions for the C-F and C-Cl bonds.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of the substituted benzene (B151609) ring would be particularly prominent.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | IR | 3200-3600 (broad) |

| Aromatic C-H Stretch | IR, Raman | 3000-3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850-2960 |

| Aromatic C=C Stretch | IR, Raman | 1400-1600 |

| C-O Stretch | IR | 1050-1150 |

| C-F Stretch | IR | 1100-1350 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. bldpharm.com A reversed-phase HPLC method, typically using a C18 column, would be developed. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier is often added to ensure sharp peak shapes. The compound would be detected using a UV detector, likely set at a wavelength where the aromatic ring shows strong absorbance (e.g., ~220-270 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. bldpharm.com This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. A UPLC method for this compound would allow for rapid purity checks and more efficient separation of closely related impurities, making it a valuable tool in process monitoring and quality control.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound and its derivatives, which may not be inherently suitable for direct GC analysis due to polarity and limited volatility, chemical derivatization is a critical preparatory step. researchgate.netresearchgate.net This process modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection. researchgate.netresearchgate.net

The primary aim of derivatization in this context is to convert the polar hydroxyl group of this compound into a less polar, more volatile functional group. researchgate.net This transformation minimizes interactions with the stationary phase of the GC column, leading to better peak shape, reduced tailing, and enhanced resolution. researchgate.net The three most common derivatization methods applicable to alcohols are silylation, acylation, and alkylation. researchgate.net

Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. colostate.eduresearchgate.net The resulting trimethylsilyl ether is significantly more volatile and thermally stable than the parent alcohol. wikipedia.org The reaction with BSTFA is typically carried out in a suitable solvent, and may be heated to ensure complete derivatization. colostate.edu The ease of derivatization for alcohols generally follows the order: primary > secondary > tertiary. sigmaaldrich.com

Acylation

Acylation introduces an acyl group, often from an acid anhydride (B1165640) or an acyl chloride, to the hydroxyl functionality, forming an ester. jfda-online.com For halogenated compounds like this compound, using fluorinated acylation agents can be particularly advantageous. jfda-online.com Reagents such as acetyl chloride or benzoyl chloride can be used to form the corresponding acetate (B1210297) or benzoate (B1203000) esters. nih.gov This not only increases volatility but can also enhance the response of specific detectors, such as an electron capture detector (ECD), due to the introduction of additional electronegative atoms. weber.hu The resulting derivatives often have significantly different retention times from the parent compound and other matrix components, aiding in their selective detection. nih.gov

Detailed Research Findings

In a typical research setting, the analysis of derivatized this compound would be performed on a GC system equipped with a mass spectrometer (MS) or a flame ionization detector (FID). A common choice for the capillary column would be a nonpolar or medium-polarity column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS). researchgate.netscholarsresearchlibrary.com

The oven temperature program is optimized to ensure good separation of the derivatized analyte from the solvent front, excess derivatizing reagent, and any byproducts. A typical program might start at a lower temperature, hold for a short period, and then ramp up to a higher temperature to elute the derivative. scholarsresearchlibrary.comglobalresearchonline.net

For instance, a study on the GC-MS analysis of a silylated benzyl (B1604629) alcohol derivative utilized a DB-5MS column with a temperature program starting at 60°C and ramping up to 280°C. researchgate.net In another application involving the GC-FID analysis of benzyl alcohol, an HP-5MS column was used with a temperature program from 100°C to 300°C. researchgate.net

The following interactive data tables provide hypothetical yet scientifically plausible examples of GC parameters and results for the analysis of two different volatile derivatives of this compound.

Table 1: GC-MS Parameters for Silylated this compound

| Parameter | Value |

| GC System | Agilent 6890N or equivalent |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Derivatizing Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Expected Retention Time | ~12.5 min |

Table 2: GC-FID Analysis of Acetylated this compound

| Parameter | Value |

| GC System | Shimadzu GC-2014 or equivalent |

| Column | DB-1 (30 m x 0.32 mm ID, 0.5 µm film thickness) |

| Carrier Gas | Nitrogen at 2.0 mL/min |

| Inlet Temperature | 260°C |

| Injection Mode | Split (20:1) |

| Oven Program | Initial 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 3 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 310°C |

| Derivatizing Reagent | Acetyl Chloride |

| Expected Retention Time | ~9.8 min |

These tables illustrate the typical conditions under which volatile derivatives of this compound would be analyzed. The choice of derivatization reagent and GC parameters would be optimized based on the specific research objectives, such as the desired sensitivity and the complexity of the sample matrix.

Theoretical Investigations and Computational Chemistry Studies on 4 Chloro 2,6 Difluorophenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is a notable absence of published studies focusing on the quantum chemical calculations of (4-Chloro-2,6-difluorophenyl)methanol (B1303784). Such studies are crucial for understanding the electronic properties that govern its behavior. Future research could focus on:

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's nucleophilic and electrophilic centers, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density would reveal the distribution of charge across the molecule, highlighting regions susceptible to electrostatic interactions and chemical attack.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface, indicating regions for electrophilic and nucleophilic attack and hydrogen bonding interactions.

A hypothetical data table for such future calculations is presented below:

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates electron-donating ability |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Indicates overall polarity of the molecule |

Molecular Modeling and Conformational Analysis

Detailed molecular modeling and conformational analysis of this compound have not been reported. The rotational freedom around the C-C bond connecting the phenyl ring and the methanol (B129727) group, as well as the C-O bond of the methanol group, suggests the existence of multiple conformers. A thorough conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles and calculating the corresponding energy to identify stable conformers and the energy barriers between them.

Identification of Global Minimum: Determining the lowest energy conformation, which is the most populated state at equilibrium.

A prospective data table summarizing the findings of a conformational analysis could look like this:

| Conformer | Dihedral Angle (°)(F-C-C-O) | Relative Energy(kcal/mol) | Population (%) |

| 1 (Global Minimum) | (Calculated Value) | 0.00 | (Calculated Value) |

| 2 | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| 3 | (Calculated Value) | (Calculated Value) | (Calculated Value) |

Reaction Pathway Modeling and Transition State Analysis

The modeling of reaction pathways involving this compound is another area awaiting investigation. This compound can participate in various reactions, such as oxidation of the alcohol, substitution on the aromatic ring, or reactions involving the halogen substituents. Computational modeling could elucidate:

Reaction Mechanisms: Step-by-step elucidation of how reactions proceed.

Transition State Structures: Identification of the high-energy structures that connect reactants and products.

Activation Energies: Calculation of the energy barriers for different reaction pathways, which helps in predicting reaction rates and selectivity.

A future study might generate a data table similar to the one below for a hypothetical reaction:

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy(kcal/mol) |

| Oxidation to Aldehyde | This compound | [TS Structure] | (4-Chloro-2,6-difluorophenyl)carbaldehyde | (Calculated Value) |

Prediction of Spectroscopic Properties through Computational Methods

While experimental spectroscopic data may exist, the computational prediction of these properties for this compound is not found in the literature. Such calculations are invaluable for interpreting experimental spectra and for the structural characterization of the molecule. Key areas for computational prediction include:

Vibrational Spectroscopy (IR and Raman): Calculation of vibrational frequencies and intensities to assign experimental peaks to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts (¹H, ¹³C, ¹⁹F) to aid in the assignment of experimental NMR spectra.

Electronic Spectroscopy (UV-Vis): Calculation of electronic transitions to understand the absorption of light and the electronic structure of the molecule.

A representative data table for predicted vibrational frequencies is shown below:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity | Assignment |

| O-H stretch | (Calculated Value) | (High/Medium/Low) | Hydroxyl group stretch |

| C-H (aromatic) stretch | (Calculated Value) | (High/Medium/Low) | Phenyl ring C-H stretches |

| C-F stretch | (Calculated Value) | (High/Medium/Low) | Carbon-fluorine stretches |

| C-Cl stretch | (Calculated Value) | (High/Medium/Low) | Carbon-chlorine stretch |

Patent Landscape and Industrial Significance of 4 Chloro 2,6 Difluorophenyl Methanol

Analysis of Patented Synthetic Routes and Methodologies

Direct patents outlining the specific synthesis of (4-chloro-2,6-difluorophenyl)methanol (B1303784) are not prevalent in publicly accessible databases. However, the patent literature for structurally related compounds, particularly its immediate precursor, 4-chloro-2,6-difluorobenzaldehyde (B1586149), provides a clear indication of the likely industrial methodologies. The synthesis of this alcohol is typically achieved through the reduction of the corresponding aldehyde. Patented processes largely focus on the efficient and high-yield production of substituted difluorobenzaldehydes.

One of the primary patented routes involves the halogen exchange fluorination of dichlorobenzaldehydes. For instance, European Patent EP 0289942 B1 and U.S. Patent 5,191,126 describe processes for preparing difluorobenzaldehydes by reacting the corresponding dichlorobenzaldehydes with an alkali metal fluoride (B91410), such as potassium fluoride. google.comgoogleapis.com These reactions are typically conducted in a high-boiling point, dipolar aprotic solvent like sulfolane, often in the presence of a phase-transfer catalyst to facilitate the fluorine-for-chlorine exchange at high temperatures, generally between 160°C and 250°C. google.com The resulting 2,6-difluorobenzaldehyde (B1295200) (or its 4-chloro derivative) can then be converted to this compound via standard reduction methods, such as catalytic hydrogenation or treatment with a hydride reducing agent like sodium borohydride (B1222165).

Another significant patented methodology involves the conversion of difluorobenzoic acids or their derivatives. U.S. Patent 4,847,442 details a multi-step process starting from 2,6-dichlorobenzoyl chloride, which is first fluorinated and then hydrogenated to yield 2,6-difluorobenzaldehyde. google.com This aldehyde is the direct precursor that would be reduced to form the target alcohol. While this patent focuses on producing the non-chlorinated difluorobenzene, the methodology for creating the aldehyde intermediate is directly applicable.